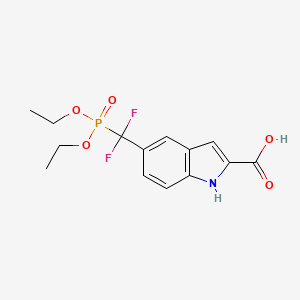
5-((Diethoxyphosphoryl)difluormethyl)-1H-indol-2-carbonsäure
Übersicht
Beschreibung
The compound is a complex organic molecule that contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a carboxylic acid group (-COOH), and a diethoxyphosphoryl difluoromethyl group. This suggests that it may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through difluoromethylation processes. These processes involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H), and can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The indole group is a bicyclic structure, the carboxylic acid group can participate in hydrogen bonding, and the diethoxyphosphoryl difluoromethyl group adds further complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its various functional groups. For example, the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The difluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung und Wirkstoffdesign
Die Einarbeitung von Difluormethylgruppen in pharmazeutische Verbindungen kann ihre biologische Aktivität, Stabilität und Membranpermeabilität erheblich verändern . Die fragliche Verbindung kann zur späten Funktionalisierung biologisch aktiver Moleküle eingesetzt werden, was möglicherweise zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und pharmakokinetischen Eigenschaften führt.
Katalyse
Die Diethoxyphosphinylgruppe in der Verbindung kann in katalytischen Systemen als Ligand wirken . Sie kann an der Entwicklung neuer katalytischer Prozesse beteiligt sein, die die Bildung von Kohlenstoff-Fluor-Bindungen erleichtern, die für die Synthese von Organofluorverbindungen entscheidend sind.
Biokonjugationstechniken
Die Fähigkeit dieser Verbindung, Difluormethylgruppen selektiv in Biomoleküle wie Proteine einzuführen, ist von großem Interesse . Sie kann in Biokonjugationsstrategien zur Modifikation von Proteinen eingesetzt werden, was im Bereich der gezielten Wirkstoffabgabe und der diagnostischen Bildgebung wertvoll ist.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[diethoxyphosphoryl(difluoro)methyl]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2NO5P/c1-3-21-23(20,22-4-2)14(15,16)10-5-6-11-9(7-10)8-12(17-11)13(18)19/h5-8,17H,3-4H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWGVMDJMIXQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC2=C(C=C1)NC(=C2)C(=O)O)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



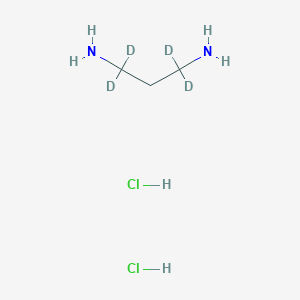
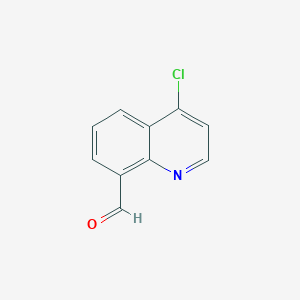


![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol](/img/structure/B1459364.png)
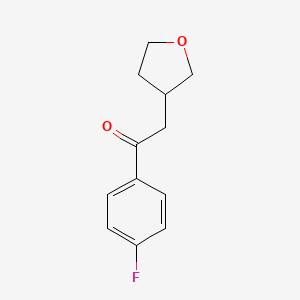
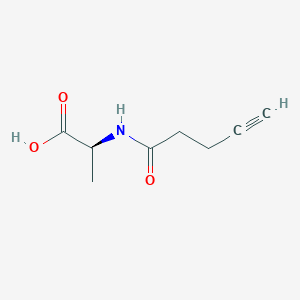

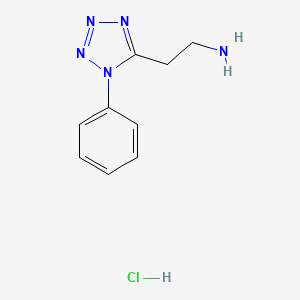



![1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol](/img/structure/B1459374.png)
